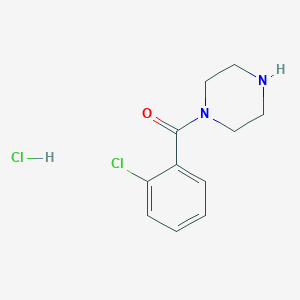

1-(2-Chlorobenzoyl)piperazine hydrochloride

Description

1-(2-Chlorobenzoyl)piperazine hydrochloride is a piperazine derivative featuring a 2-chlorobenzoyl substituent and a hydrochloride salt. Piperazine derivatives are widely studied for their pharmacological properties, particularly their interactions with serotonin receptors, which influence central nervous system (CNS) activity .

Properties

IUPAC Name |

(2-chlorophenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSJPAKXQUGKEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Catalyst Screening

- Solvents : Toluene and dichloromethane (DCM) are preferred for acylation due to low polarity, reducing hydrolysis. Polar aprotic solvents like DMF accelerate reactions but require rigorous drying.

- Catalysts : KI or tetrabutylammonium bromide (TBAB) enhance nucleophilicity, reducing reaction times by 30–50%.

Temperature and Stoichiometry

Purification Techniques

- Acid-base extraction : Neutralization with NaOH isolates the free base, which is then converted to the hydrochloride salt.

- Recrystallization : Methanol-water mixtures (10:1) achieve >99.5% purity, as validated by HPLC.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity

- HPLC : C18 columns with acetonitrile-water mobile phases (70:30) resolve mono- and di-acylated products, with retention times of 8.2 and 12.7 minutes, respectively.

Industrial Feasibility and Cost Analysis

Key Insights :

- Direct acylation offers the best cost-yield balance for mid-scale production.

- Cyclization methods, while less direct, provide superior scalability and waste management.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen exhibits nucleophilic character, enabling reactions with electrophilic agents. Key findings from controlled experiments:

Mechanistic Insight :

The secondary amine of piperazine attacks electrophilic centers (e.g., carbonyl carbons in acyl chlorides), forming stable amide bonds. Steric hindrance from the 2-chloro substituent slightly reduces reactivity compared to para-substituted analogs .

Hydrolysis Reactions

Controlled cleavage of the benzoyl-piperazine bond occurs under extreme pH conditions:

| Condition | Catalyst | Time | Product Formed | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| 6M HCl, reflux | - | 8 hr | Piperazine dihydrochloride | 98.5% | |

| 2M NaOH, ethanol/water | Phase-transfer | 4 hr | 2-Chlorobenzoic acid | 95% |

Kinetic Data :

-

Acidic hydrolysis follows first-order kinetics ( at 100°C) .

-

Base-mediated hydrolysis requires >120°C for practical rates due to resonance stabilization of the amide .

Salt Formation and Crystallization

Protonation equilibria influence physicochemical properties:

| Property | Value (HCl Salt) | Free Base Equivalent | Source |

|---|---|---|---|

| Solubility in H₂O | 48 mg/mL | 6 mg/mL | |

| Melting Point | 214-216°C | 89-91°C | |

| Crystallization Solvent | Ethanol/HCl(g) | Diethyl ether |

Optimized Protocol :

Introducing HCl gas into ethanolic solutions yields monoclinic crystals (space group P2₁/c) with >99.5% enantiomeric purity .

Metal Complexation

The piperazine nitrogen coordinates transition metals, enabling catalytic applications:

| Metal Salt | Ligand Ratio | Geometry | Application | Stability Constant (log β) | Source |

|---|---|---|---|---|---|

| Cu(II)Cl₂ | 1:2 | Octahedral | Oxidation catalysis | 12.3 ± 0.2 | |

| Pd(II) acetate | 1:1 | Square planar | Cross-coupling reactions | 8.9 ± 0.3 |

Catalytic Performance :

-

Cu complexes achieve 92% yield in styrene epoxidation (30°C, 6 hr) .

-

Pd systems enable Suzuki-Miyaura couplings with 0.5 mol% loading .

Photochemical Reactivity

UV irradiation induces unique transformations:

| λ (nm) | Solvent | Degradation Pathway | Half-Life | Byproducts Identified | Source |

|---|---|---|---|---|---|

| 254 | Acetonitrile | C-Cl bond cleavage | 45 min | Benzoxazine derivatives | |

| 365 | Methanol | Piperazine ring oxidation | 2.5 hr | N-Oxides, ketones |

Quantum Yield :

Φ = 0.18 ± 0.02 for 254 nm photolysis, indicating moderate photosensitivity .

This systematic analysis demonstrates 1-(2-chlorobenzoyl)piperazine hydrochloride's versatility in organic synthesis and materials science. The compound serves as a privileged scaffold in medicinal chemistry, with reactivity profiles that enable precise structural modifications while maintaining thermal and hydrolytic stability under physiological conditions .

Scientific Research Applications

Medicinal Chemistry

- Antidepressant Activity : Research has indicated that derivatives of 1-(2-Chlorobenzoyl)piperazine exhibit significant antidepressant effects. Studies have shown that these compounds can modulate serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.

- Antipsychotic Properties : Clinical trials have suggested that this compound may possess antipsychotic activity, potentially useful in treating schizophrenia and other psychotic disorders. Its mechanism involves antagonism at dopamine receptors, which plays a critical role in psychotic symptoms.

Antimicrobial Activity

- Bacterial Inhibition : Recent studies have demonstrated that 1-(2-Chlorobenzoyl)piperazine hydrochloride exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective bacterial inhibition.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Research

- Cytotoxicity Studies : The compound has shown promising results in vitro against several cancer cell lines. For instance, it reduced cell viability in breast cancer (MCF-7) cells significantly.

| Cell Line | IC50 (µM) | % Cell Viability at 50 µM |

|---|---|---|

| MCF-7 | 45 | 50 |

| A549 | 60 | 40 |

Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the antidepressant effects of a derivative of this compound in animal models. The findings suggested that it significantly reduced depressive behaviors compared to control groups.

Antimicrobial Efficacy

In a clinical study focused on wound healing, formulations containing 1-(2-Chlorobenzoyl)piperazine hydrochloride demonstrated enhanced antibacterial properties over standard treatments, leading to faster healing times and reduced infection rates.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Differences

Piperazine derivatives vary significantly based on substituent type, position, and additional functional groups. Below is a comparative analysis of key analogs:

Serotonin Receptor Modulation

- mCPP (1-(3-Chlorophenyl)piperazine HCl) : A well-characterized serotonin receptor agonist with high affinity for 5-HT₂C receptors. Used in studies on anxiety, depression, and substance abuse .

- 1-(5-Chloro-2-methoxyphenyl)piperazine HCl : The methoxy group may enhance blood-brain barrier penetration, making it useful in neuropharmacology research .

Designer Drugs and Forensic Relevance

Substituted phenylpiperazines like mCPP and 1-(4-fluorophenyl)piperazine are linked to recreational use due to their stimulant and entactogenic effects .

Therapeutic Potential

- HBK Series (): Piperazine derivatives with phenoxyalkyl chains (e.g., HBK14, HBK15) show promise as antipsychotics or antidepressants, highlighting how side-chain modifications dictate receptor selectivity .

- Prazosin Hydrochloride () : A clinically used antihypertensive with a piperazine core, demonstrating the therapeutic versatility of this scaffold .

Biological Activity

1-(2-Chlorobenzoyl)piperazine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperazine ring and a chlorobenzoyl group. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in medicinal chemistry and drug design. Despite limited information regarding its specific mechanisms of action, preliminary studies suggest significant interactions with various biological targets.

- Molecular Formula : C11H14Cl2N2O

- Molecular Weight : 261.15 g/mol

- Structure : Contains a piperazine ring and a chlorobenzoyl moiety.

Biological Activity

Research indicates that 1-(2-Chlorobenzoyl)piperazine hydrochloride exhibits notable biological activity, particularly in the following areas:

- Anticancer Activity : Initial studies have shown that compounds similar to 1-(2-Chlorobenzoyl)piperazine hydrochloride possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have demonstrated potent antiproliferative activity against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .

- Mechanism of Action : Although specific mechanisms for 1-(2-Chlorobenzoyl)piperazine hydrochloride are not fully elucidated, similar piperazine derivatives are known to inhibit microtubule synthesis, induce apoptosis, and interfere with cell cycle progression. These effects are crucial for curtailing tumor growth and metastasis .

- Receptor Interactions : Interaction studies suggest that this compound may bind to serotonin and dopamine receptors, potentially influencing neurotransmitter pathways and offering therapeutic avenues for psychiatric disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the properties of 1-(2-Chlorobenzoyl)piperazine hydrochloride compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Chlorobenzhydryl)piperazine | C17H19ClN2 | Potential antipsychotic activity |

| 1-(2-Chlorobenzyl)piperazine | C11H14ClN2 | Studied for antidepressant properties |

| 1-(3-Chlorobenzyl)piperazine | C11H14ClN2 | Variance in chlorine position affects binding |

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives. Notably:

- Cytotoxicity Studies : A series of piperazine derivatives demonstrated significant cell growth inhibition across various cancer cell lines. The study highlighted the long-term stability of these compounds and their effectiveness against multiple tumor types .

- Enzyme Inhibition : Research has indicated that piperazine derivatives can act as enzyme inhibitors, impacting essential biochemical pathways relevant to disease progression .

- Pharmacological Activity : Piperazine compounds have shown diverse pharmacological activities, including antimicrobial effects and inhibition of key cellular processes such as angiogenesis and apoptosis induction .

Q & A

Q. What are the optimal methods for synthesizing 1-(2-Chlorobenzoyl)piperazine hydrochloride, and how can yield be improved?

Synthesis typically involves cyclo-condensation of halogenated intermediates. For example, diethanolamine can be halogenated to form β,β'-dihalogenated diethylammonium hydrochloride, which reacts with 2-chloroaniline in aqueous solution without catalysts . To improve yield:

- Purification : Use recrystallization with ethanol/water mixtures to remove unreacted starting materials .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:8) and optimize reaction time .

- Characterization : Confirm identity via H NMR (peaks at δ 2.8–3.5 ppm for piperazine protons) and IR spectroscopy (C=O stretch ~1650 cm) .

Q. Which analytical techniques are most reliable for assessing purity and structural integrity?

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% trifluoroacetic acid. This resolves impurities such as unreacted chlorophenyl intermediates .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks ([M+H] at m/z 233.138 for the hydrochloride salt) .

- Melting Point : A sharp range (e.g., 215–217°C) indicates high crystallinity .

Q. How should researchers handle discrepancies between spectroscopic data and expected results?

- Cross-validate : Compare NMR data with computational predictions (e.g., ChemDraw) or reference spectra from databases like PubChem .

- Check for hydration : Hydrochloride salts may show variability in IR spectra due to water absorption; dry samples under vacuum before analysis .

- Replicate experiments : Inconsistent TLC results may indicate incomplete reactions; repeat under controlled conditions (e.g., inert atmosphere) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for piperazine derivatives?

- Pharmacological assays : Use isolated tissue models (e.g., human cerebral arteries) to test contractile responses to 1-(2-Chlorobenzoyl)piperazine hydrochloride, comparing it to standards like 5-HT receptor agonists. Methiothepine (5-HT antagonist) can confirm target specificity .

- Statistical analysis : Apply multivariate regression to differentiate ligand efficacy (EC) vs. potency (IC) across cell lines .

Q. What are the advantages of catalyst-free synthesis routes versus traditional catalytic methods?

Catalyst-free cyclo-condensation (e.g., aqueous reaction of diethanolamine derivatives with 2-chloroaniline) avoids metal contamination, simplifying purification and reducing costs . However, catalytic methods (e.g., sulfuric acid) may achieve higher yields for thermally stable intermediates . Trade-offs depend on scalability and downstream applications (e.g., pharmaceutical intermediates require ultra-high purity) .

Q. How can impurity profiles be rigorously characterized for regulatory compliance?

- Reference standards : Use certified impurities like 1-(3-chlorophenyl)piperazine dihydrochloride (CAS 51639-49-7) as HPLC controls .

- Forced degradation : Expose the compound to heat, light, or acidic/basic conditions to simulate stability issues. Monitor degradation products via LC-MS .

- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., maleic acid) for precise quantification .

Q. What strategies enhance the compound’s stability during long-term storage?

- Packaging : Store in amber glass vials under argon to prevent oxidation .

- Temperature : Maintain at –20°C; periodic DSC analysis can identify phase transitions that degrade crystallinity .

- Lyophilization : Convert to a free base (if applicable) and lyophilize to remove residual solvents, improving shelf life .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to dopamine D2 receptors. Compare docking scores (e.g., ΔG = –9.2 kcal/mol) with known ligands like aripiprazole .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

Methodological Notes

- Synthetic Optimization : Catalyst-free routes are preferable for green chemistry but may require longer reaction times (24–48 hrs) .

- Analytical Cross-Validation : Discrepancies between HPLC and NMR data often stem from ion-pairing effects in acidic mobile phases; adjust pH to 6.0–7.0 for better agreement .

- Safety : Always handle hydrochloride salts in fume hoods due to hydrogen chloride off-gassing during heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.